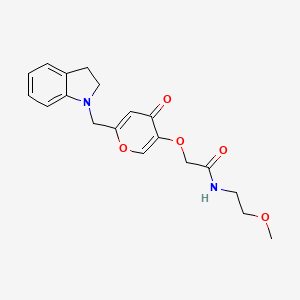
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyethyl)acetamide is a synthetic compound that has been developed for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Properties : A study by Debnath and Ganguly (2015) found that derivatives of indolin-1-yl acetamide, similar in structure to the compound , demonstrated significant antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Use in Synthesis of Coordination Complexes : A 2019 study explored the synthesis of pyrazole-acetamide derivatives and their application in forming coordination complexes with metals like Co(II) and Cu(II). These complexes showed significant antioxidant activity, indicating potential applications in this area (Chkirate et al., 2019).
Role in Synthesis of Neuroprotective Derivatives : Research by Sameem et al. (2017) involved synthesizing novel pyrano[3,2-c]chromene derivatives with neuroprotective effects. These compounds showed promise in inhibiting acetylcholinesterase, suggesting potential applications in neurodegenerative disease treatment (Sameem et al., 2017).
Catalysis and Chemical Synthesis : In 2005, Zhang et al. explored silicon-directed oxa-Pictet-Spengler cyclizations, a method relevant to the synthesis of compounds like the one . This research contributes to understanding complex chemical synthesis processes (Zhang et al., 2005).
Biological Activity Prediction and Confirmation : A 2013 study by Lutsenko et al. used computer prediction and experimental confirmation to explore the anxiolytic activity of 2-oxyindolin derivatives. This research demonstrates the potential of such compounds in developing anxiolytic drugs (Lutsenko et al., 2013).
properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-9-7-20-19(23)13-26-18-12-25-15(10-17(18)22)11-21-8-6-14-4-2-3-5-16(14)21/h2-5,10,12H,6-9,11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQUNSDBBLDJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

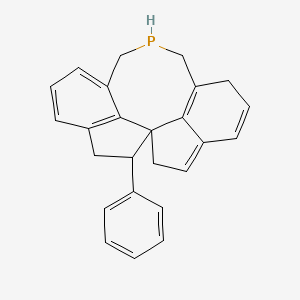


![(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide](/img/structure/B2609204.png)
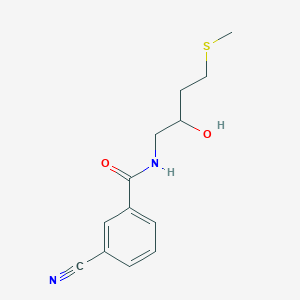
![4-[[3-[[4-[2-[4-(Oxan-2-yloxy)phenyl]propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzonitrile](/img/structure/B2609207.png)
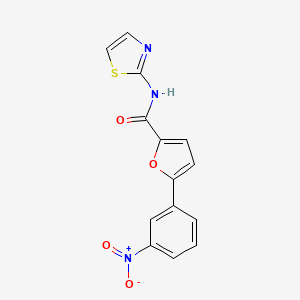
![(E)-N-[Cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide](/img/structure/B2609212.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)propionamide](/img/structure/B2609213.png)
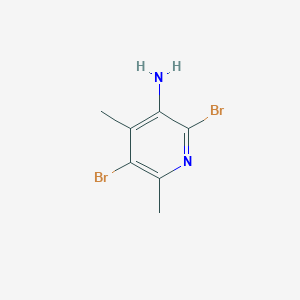
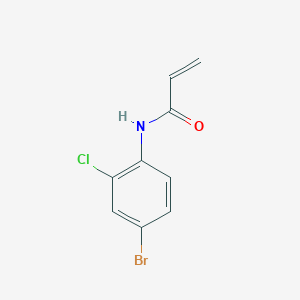
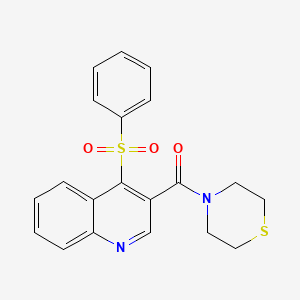
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2609221.png)